Tyrphostin A1
Overview
Description
Tyrphostin 1: is a small molecule inhibitor of epidermal growth factor receptor kinase function. It is part of the tyrphostin family, which is known for its ability to inhibit tyrosine phosphorylation in signal transduction pathways.
Mechanism of Action
Target of Action
Tyrphostin A1, also known as Tyrphostin 1, primarily targets the CD40 signaling pathway . It inhibits CD40L-stimulated IL-12 production in macrophage cultures and antigen-induced generation of Th1 cells . It is also a weaker inhibitor of EGFR tyrosine kinase .
Mode of Action
This compound interacts with its targets by inhibiting the phosphorylation of protein tyrosine kinases . It blocks CD40L-induced translocation of NF-κB to the nucleus, and reduces the activation of IL-12 p40 gene .
Biochemical Pathways
The compound affects the CD40 signaling pathway and the IL-12 production pathway . By inhibiting these pathways, this compound can reduce the production of IL-12 in macrophages and the generation of Th1 cells .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the generation of myelin basic protein (MBP) specific encephalitogenic T cells . In addition, treatment with this compound results in attenuation of experimental allergic encephalomyelitis (EAE) .
Action Environment
It is known that the compound’s effects can be observed both in vitro and in vivo
Biochemical Analysis
Biochemical Properties
Tyrphostin A1 is known to interact with various biomolecules. It is often used as a negative control in studies investigating the effects of tyrphostins on biochemical reactions . Despite being an inactive tyrphostin, it has been found to interact with certain proteins and enzymes .
Cellular Effects
While this compound is generally considered inactive, it has been observed to have some effects on cells. For instance, it has been reported to inhibit CD40 signaling pathway and reduce IL-12 production in macrophages . These effects are generally less pronounced than those of other tyrphostins.
Molecular Mechanism
It is known to interact with certain proteins and enzymes, potentially influencing their activity
Temporal Effects in Laboratory Settings
It is known to be stable and does not degrade easily
Metabolic Pathways
The metabolic pathways involving this compound are not well-studied. As an inactive tyrphostin, it is not typically involved in significant metabolic interactions. It may interact with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is known to be soluble in ethanol and DMSO , suggesting that it may be able to cross cell membranes
Subcellular Localization
Given its solubility in ethanol and DMSO , it may be able to localize to various subcellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: : Tyrphostin 1 can be synthesized through a reaction involving the condensation of 4-methoxybenzaldehyde with malononitrile. The reaction typically occurs in the presence of a base such as piperidine, which acts as a catalyst .
Industrial Production Methods: : Industrial production of Tyrphostin 1 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: : Tyrphostin 1 primarily undergoes substitution reactions due to the presence of the nitrile groups. It can also participate in addition reactions with nucleophiles .
Common Reagents and Conditions: : Common reagents used in reactions with Tyrphostin 1 include bases like piperidine and solvents such as chloroform and dimethyl sulfoxide (DMSO). The reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products: : The major products formed from reactions involving Tyrphostin 1 depend on the specific reagents and conditions used. For example, reactions with nucleophiles can lead to the formation of substituted derivatives .
Scientific Research Applications
Chemistry: : In chemistry, Tyrphostin 1 is used as a tool to study the inhibition of tyrosine kinases. It helps in understanding the role of tyrosine phosphorylation in various biochemical pathways .
Biology: : In biological research, Tyrphostin 1 is used to inhibit the epidermal growth factor receptor kinase, which is involved in cell growth and differentiation. This makes it a valuable tool in studying cell signaling pathways .
Medicine: : In medical research, Tyrphostin 1 has been studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth of certain cancer cells by blocking the epidermal growth factor receptor .
Industry: : In the pharmaceutical industry, Tyrphostin 1 is used in the development of new drugs targeting tyrosine kinases. It serves as a lead compound for the design of more potent and selective inhibitors .
Comparison with Similar Compounds
Similar Compounds: : Other compounds in the tyrphostin family include Tyrphostin AG 1478, Tyrphostin AG 879, and Tyrphostin AG 555 .
Uniqueness: : Tyrphostin 1 is unique in its relatively high IC50 value compared to other tyrphostins, making it a weaker inhibitor of tyrosine kinases. This property allows it to be used as a negative control in studies, helping to differentiate between specific and non-specific effects of tyrosine kinase inhibition .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHFCPXBKJPCAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182508 | |
Record name | ((4-Methoxyphenyl)methylene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2826-26-8 | |
Record name | Propanedinitrile, ((4-methoxyphenyl)methylene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2826-26-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ((4-Methoxyphenyl)methylene)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tyrphostin A1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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